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Abstract
(R)-(+)-HA-966, the dextrorotatory enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, is a

selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Functioning as a low-efficacy partial agonist, it effectively acts as an antagonist in the presence

of the endogenous co-agonists glycine or D-serine. This unique mechanism of action confers

upon (R)-(+)-HA-966 a distinct pharmacological profile characterized by anticonvulsant and

neuroprotective properties, with a notable separation from the sedative and ataxic effects

associated with its stereoisomer, (S)-(-)-HA-966. This technical guide provides an in-depth

review of the pharmacology and toxicology of (R)-(+)-HA-966, presenting key quantitative data,

detailed experimental methodologies, and visual representations of its molecular interactions

and experimental workflows. This document is intended to serve as a comprehensive resource

for researchers and drug development professionals engaged in the study of NMDA receptor

modulation.

Introduction
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic

transmission, synaptic plasticity, and neuronal development. Its overactivation, however, is

implicated in a variety of neurological disorders, including epilepsy, stroke, and

neurodegenerative diseases. The NMDA receptor complex possesses multiple modulatory

sites, with the glycine co-agonist site being a particularly attractive target for therapeutic
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intervention. Ligands acting at this site can fine-tune receptor activity, offering a potentially

more subtle and safer approach to NMDA receptor modulation compared to direct channel

blockers or competitive antagonists at the glutamate binding site.

(R)-(+)-HA-966 has emerged as a significant research tool for elucidating the physiological and

pathological roles of the NMDA receptor glycine site. Its stereospecific interaction and

functional profile as a low-efficacy partial agonist/antagonist provide a unique means to probe

the consequences of attenuating, but not completely abolishing, NMDA receptor function.

Pharmacology
Mechanism of Action
(R)-(+)-HA-966 exerts its pharmacological effects through a selective interaction with the

strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][3]

In the presence of the endogenous co-agonists glycine or D-serine, which are necessary for

receptor activation, (R)-(+)-HA-966 acts as a competitive antagonist.[4] By occupying the

glycine binding site, it prevents the conformational change required for channel opening,

thereby reducing the influx of Ca2+ and Na+ ions that is mediated by NMDA receptor

activation.

An important characteristic of (R)-(+)-HA-966 is its classification as a low-efficacy partial

agonist.[5] This means that while it can weakly activate the receptor in the complete absence of

other glycine site agonists, its intrinsic activity is significantly lower than that of full agonists.

Consequently, in a physiological context where glycine and D-serine are present, its

predominant effect is antagonistic. This property is evident in the observation that even at high

concentrations, (R)-(+)-HA-966 does not completely inhibit NMDA receptor responses.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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